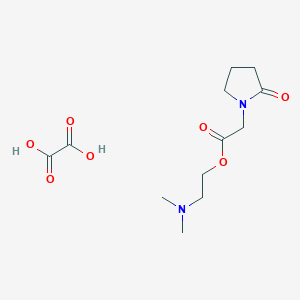![molecular formula C8H7N3O2S B145076 N-Methyl-6-nitrobenzo[D]thiazol-2-amine CAS No. 132509-67-2](/img/structure/B145076.png)
N-Methyl-6-nitrobenzo[D]thiazol-2-amine
Overview
Description
N-Methyl-6-nitrobenzo[D]thiazol-2-amine is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Pharmaceutical Research
N-Methyl-6-nitrobenzo[D]thiazol-2-amine plays a role in the synthesis of various compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of new Schiff base ligands and their lanthanide (III) complexes, which have shown significant emissions and good anti-bacterial activity against pathogenic bacteria like Staphylococcus aureus and Propionic bacteria acnes (Mishra et al., 2020). Additionally, its derivatives have been synthesized and evaluated for their in vitro anti-leishmanial activity against Leishmania major, showing potential for treating leishmaniasis (Tahghighi et al., 2012).
2. Catalysis and Chemical Synthesis
The compound has been implicated in catalytic processes. For example, thiazolium carbene-based catalysts derived from vitamin B1, related to this compound, have been developed for the N-formylation and N-methylation of amines, using CO2 as the carbon source. This represents a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).
3. Material Science and Electrochemistry
In the field of material science, this compound contributes to the synthesis of stable triazenes and their application in various fields. For instance, stable triazenes derived from 2-alkylaminonaphthalenes and 5-nitrobenzo[c]-1,2-thiazole-3-diazonium have been synthesized and characterized, showing potential for various applications (Pr̆ikryl et al., 2008). Additionally, its derivatives have been used in the study of electrochemical properties of Schiff base ligand-based coordination complexes, indicating its relevance in electrochemical sensing and material applications (Kumar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-Methyl-6-nitrobenzo[D]thiazol-2-amine is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1, it reduces the production of prostaglandins, thereby decreasing the inflammatory response .
Properties
IUPAC Name |
N-methyl-6-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNXQWUGURTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















